An In-depth Technical Guide to the Chemical Properties of 2-Mesitylmagnesium Bromide
An In-depth Technical Guide to the Chemical Properties of 2-Mesitylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mesitylmagnesium bromide is a sterically hindered Grignard reagent that plays a significant role in modern organic synthesis. Its unique structural features, characterized by the bulky mesityl group (2,4,6-trimethylphenyl), impart distinct reactivity and selectivity compared to less hindered organomagnesium halides. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2-Mesitylmagnesium bromide, with a focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Core Chemical Properties
2-Mesitylmagnesium bromide is an organomagnesium compound with the chemical formula C₉H₁₁BrMg.[1][2] It is most commonly encountered and utilized as a solution in ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether, due to its high reactivity and sensitivity to moisture and air.[3]
Physicochemical Data
Quantitative physical data for pure, isolated 2-Mesitylmagnesium bromide is scarce in the literature as it is typically generated and used in situ or sold as a solution. The properties of its commercially available solutions are well-documented.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrMg | [1][2] |
| Molecular Weight | 223.39 g/mol | [1][2] |
| CAS Number | 2633-66-1 | [2] |
| Appearance | Typically a yellow to brown solution | [1] |
| Melting Point | Not available (typically not isolated) | [1][4] |
| Boiling Point | Not available (typically not isolated) | [1][4] |
| Density (1.0 M in THF) | 1.005 g/mL at 25 °C | [5] |
| Density (1.0 M in diethyl ether) | 0.897 g/mL at 25 °C | [6] |
| Flash Point (1.0 M in THF) | -17 °C (1.4 °F) | [7] |
| Solubility | Reacts violently with water. Soluble in ethereal solvents. | [1][5] |
Reactivity and Stability
2-Mesitylmagnesium bromide is a potent nucleophile and a strong base. Its reactivity is governed by the polar carbon-magnesium bond, which renders the mesityl group carbanionic in character.
Stability:
-
Moisture and Air Sensitivity: As with all Grignard reagents, 2-Mesitylmagnesium bromide is highly sensitive to moisture and atmospheric oxygen.[3] It reacts vigorously with water, protonating the mesityl group to form mesitylene (B46885) and magnesium hydroxybromide.[3] Exposure to air can lead to oxidation. Therefore, it must be handled under anhydrous and inert conditions, typically under a nitrogen or argon atmosphere.
-
Thermal Stability: While generally stable in solution at ambient temperatures, prolonged heating can lead to decomposition.
-
Peroxide Formation: Ethereal solutions of Grignard reagents can form explosive peroxides upon prolonged storage and exposure to air.[7] Containers should be dated upon opening and checked for peroxides periodically.[7]
Key Reactions:
-
Nucleophilic Addition to Carbonyls: 2-Mesitylmagnesium bromide readily participates in nucleophilic addition reactions with a wide range of carbonyl compounds, including aldehydes, ketones, and esters, to form alcohols.[3] The steric bulk of the mesityl group can influence the stereochemical outcome of these reactions.
-
Cross-Coupling Reactions: It is a key reagent in transition-metal-catalyzed cross-coupling reactions, most notably the Kumada coupling, for the formation of carbon-carbon bonds.[8][9] This is particularly useful for the synthesis of sterically hindered biaryl compounds.[10]
Experimental Protocols
Synthesis of 2-Mesitylmagnesium Bromide
The synthesis of 2-Mesitylmagnesium bromide follows the general procedure for Grignard reagent formation. The following protocol is adapted from established methods.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal, as an initiator)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (nitrogen or argon) setup
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.
-
Reagent Addition: In the dropping funnel, prepare a solution of 2-bromomesitylene in the anhydrous solvent. Add a small portion of this solution to the magnesium turnings.
-
Reaction: The reaction is initiated by gentle warming or the addition of the iodine crystal, evidenced by the disappearance of the iodine color and the onset of bubbling. Once initiated, the remaining 2-bromomesitylene solution is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is typically stirred and refluxed for an additional 30-60 minutes to ensure complete conversion. The resulting grey, cloudy solution is the Grignard reagent, which can be used directly for subsequent reactions.
Grignard Reaction with an Aldehyde (Example: Benzaldehyde)
This protocol describes the reaction of 2-Mesitylmagnesium bromide with benzaldehyde (B42025) to form (mesityl)(phenyl)methanol.
Materials:
-
2-Mesitylmagnesium bromide solution (prepared as above)
-
Benzaldehyde
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware for reaction and workup
Procedure:
-
Reaction Setup: The freshly prepared 2-Mesitylmagnesium bromide solution is cooled in an ice bath under an inert atmosphere.
-
Aldehyde Addition: A solution of benzaldehyde in the anhydrous solvent is added dropwise to the stirred Grignard reagent solution. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours.
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and a saturated aqueous ammonium chloride solution.
-
Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with two portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Signaling Pathways and Logical Relationships
In the context of chemical synthesis, "signaling pathways" can be interpreted as reaction mechanisms and experimental workflows. The following diagrams illustrate these logical relationships.
Synthesis Workflow for 2-Mesitylmagnesium Bromide
References
- 1. americanelements.com [americanelements.com]
- 2. 2-Mesitylmagnesium bromide | C9H11BrMg | CID 5098599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Mesitylmagnesium Bromide|Grignard Reagent [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. Kumada Coupling [organic-chemistry.org]
- 10. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
